Methyl 3-cyclobutyl-3-oxopropanoate

Beschreibung

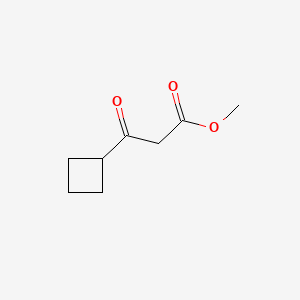

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3-cyclobutyl-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-11-8(10)5-7(9)6-3-2-4-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLSRTAMKIBBTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90929857 | |

| Record name | Methyl 3-cyclobutyl-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137638-05-2 | |

| Record name | Methyl 3-cyclobutyl-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-cyclobutyl-3-oxopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-cyclobutyl-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-cyclobutyl-3-oxopropanoate is a versatile building block in organic synthesis, finding potential applications in the development of novel pharmaceuticals and agrochemicals. Its unique structure, incorporating a cyclobutyl moiety and a β-keto ester functional group, allows for a variety of chemical transformations. This guide provides a comprehensive overview of a plausible synthetic route and the expected analytical characterization of this compound, designed to support researchers in its preparation and utilization.

Synthesis of Methyl 3-cyclobutyl-3-oxopropanoate

A common and effective method for the synthesis of β-keto esters is the Claisen condensation reaction. In this proposed synthesis, cyclobutanecarbonyl chloride is reacted with the enolate of methyl acetate. A strong base, such as sodium hydride or lithium diisopropylamide (LDA), is required to deprotonate the methyl acetate to form the reactive enolate.

Proposed Reaction Scheme

Caption: Proposed synthesis workflow for Methyl 3-cyclobutyl-3-oxopropanoate via Claisen condensation.

Detailed Experimental Protocol

Materials:

-

Cyclobutanecarbonyl chloride

-

Methyl acetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.0 eq) washed with anhydrous hexanes to remove the mineral oil, and suspend it in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add methyl acetate (1.1 eq) dropwise to the suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the reaction mixture back to 0 °C and add a solution of cyclobutanecarbonyl chloride (1.0 eq) in anhydrous THF dropwise over 30 minutes.

-

After the addition, allow the reaction to warm to room temperature and stir for an additional 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield Methyl 3-cyclobutyl-3-oxopropanoate as a clear oil.

Characterization Data

The following tables summarize the expected physicochemical and spectroscopic data for Methyl 3-cyclobutyl-3-oxopropanoate.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O₃ | [1] |

| Molecular Weight | 156.18 g/mol | [1] |

| CAS Number | 137638-05-2 | [2] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | (Predicted) 88-92 °C at 5 mmHg | [3] |

| Density | (Predicted) ~1.05 g/cm³ |

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the structure and data from analogous compounds, the following proton and carbon NMR chemical shifts are predicted.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.70 | s | 3H | -OCH₃ |

| ~3.50 | s | 2H | -C(O)CH₂C(O)- |

| ~3.20 | quintet | 1H | -CH- of cyclobutyl ring |

| ~2.20 - 2.00 | m | 4H | -CH₂- of cyclobutyl ring (adjacent to C=O) |

| ~1.90 - 1.70 | m | 2H | -CH₂- of cyclobutyl ring (beta to C=O) |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~205.0 | Ketone C=O |

| ~168.0 | Ester C=O |

| ~52.0 | -OCH₃ |

| ~49.0 | -C(O)CH₂C(O)- |

| ~45.0 | -CH- of cyclobutyl ring |

| ~25.0 | -CH₂- of cyclobutyl ring |

| ~18.0 | -CH₂- of cyclobutyl ring |

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the ketone and ester functional groups.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Medium | C-H stretching (alkyl) |

| ~1740 | Strong | C=O stretching (ester) |

| ~1715 | Strong | C=O stretching (ketone) |

| ~1250-1050 | Strong | C-O stretching (ester) |

2.2.3. Mass Spectrometry (MS)

The predicted mass-to-charge ratios for various adducts in mass spectrometry are provided below.[1]

Table 4: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 157.08592 |

| [M+Na]⁺ | 179.06786 |

| [M-H]⁻ | 155.07136 |

| [M]⁺ | 156.07809 |

Applications in Research and Development

β-Keto esters like Methyl 3-cyclobutyl-3-oxopropanoate are valuable intermediates in organic synthesis. The presence of two carbonyl groups and an acidic α-hydrogen allows for a wide range of chemical transformations, including:

-

Alkylation and Acylation: The α-protons are readily removed by a base, and the resulting enolate can be alkylated or acylated to introduce new substituents.

-

Decarboxylation: The β-keto ester can be hydrolyzed and decarboxylated to yield a cyclobutyl methyl ketone.

-

Heterocycle Synthesis: It can serve as a precursor for the synthesis of various heterocyclic compounds, such as pyrazoles and pyrimidines, which are common scaffolds in medicinal chemistry.

The cyclobutyl moiety is of particular interest in drug design as it can impart unique conformational constraints and metabolic stability to a molecule. The versatility of Methyl 3-cyclobutyl-3-oxopropanoate makes it a valuable tool for medicinal chemists and researchers in the synthesis of novel bioactive compounds.[4]

Safety and Handling

Methyl 3-cyclobutyl-3-oxopropanoate should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides a practical framework for the synthesis and characterization of Methyl 3-cyclobutyl-3-oxopropanoate. The outlined Claisen condensation protocol offers a reliable method for its preparation, and the provided spectroscopic data will aid in its identification and quality control. The versatile chemical nature of this compound makes it a valuable asset for researchers engaged in the discovery and development of new chemical entities.

References

An In-depth Technical Guide to Methyl 3-cyclobutyl-3-oxopropanoate: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-cyclobutyl-3-oxopropanoate is a beta-keto ester containing a cyclobutane ring. This structural motif is of significant interest in medicinal chemistry and materials science due to the unique conformational constraints and electronic properties imparted by the four-membered ring.[1][2] Beta-keto esters are versatile synthetic intermediates, valued for the reactivity of the acidic methylene protons and the dual carbonyl functionalities, which allow for a wide array of chemical transformations.[3][4] This guide provides a comprehensive overview of the chemical properties, reactivity, and potential applications of Methyl 3-cyclobutyl-3-oxopropanoate, with a focus on experimental protocols and data presentation for a scientific audience. While specific experimental data for this exact molecule is limited in publicly available literature, this guide extrapolates from the well-established chemistry of analogous beta-keto esters and cyclobutane-containing compounds.[1][2][5]

Chemical and Physical Properties

The fundamental physicochemical properties of Methyl 3-cyclobutyl-3-oxopropanoate are summarized below. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.

| Property | Value | Source |

| CAS Number | 137638-05-2 | [6] |

| Molecular Formula | C₈H₁₂O₃ | [6] |

| Molecular Weight | 156.18 g/mol | [6] |

| Appearance | Light yellow to yellow liquid (Predicted) | N/A |

| Boiling Point | 215.4 ± 13.0 °C (Predicted) | N/A |

| Density | 1.125 ± 0.06 g/cm³ (Predicted) | N/A |

| pKa | 10.49 ± 0.20 (of the α-hydrogen, Predicted) | N/A |

| Storage Temperature | 2-8°C | [6] |

Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the methyl ester protons, the acidic α-protons, and the protons of the cyclobutyl ring. |

| ¹³C NMR | Resonances for the ester carbonyl carbon, the ketone carbonyl carbon, the α-carbon, the methoxy carbon, and the carbons of the cyclobutyl ring. |

| Infrared (IR) | Strong absorption bands for the ketone and ester carbonyl groups, typically observed in the range of 1715-1750 cm⁻¹. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns of beta-keto esters. |

Synthesis

A common and effective method for the synthesis of β-keto esters is the Claisen condensation.[7] The following is a generalized experimental protocol for the synthesis of Methyl 3-cyclobutyl-3-oxopropanoate via a crossed Claisen condensation between methyl cyclobutanecarboxylate and methyl acetate.

Experimental Protocol: Claisen Condensation

Materials:

-

Methyl cyclobutanecarboxylate

-

Methyl acetate

-

Sodium methoxide (NaOMe)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous methanol

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium methoxide (1.1 equivalents) and anhydrous diethyl ether.

-

Cool the suspension to 0°C in an ice bath.

-

Add a solution of methyl cyclobutanecarboxylate (1.0 equivalent) and methyl acetate (1.5 equivalents) in anhydrous diethyl ether dropwise from the addition funnel over 30 minutes with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Cool the reaction mixture to 0°C and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~5-6).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude Methyl 3-cyclobutyl-3-oxopropanoate by vacuum distillation or column chromatography on silica gel.

References

- 1. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aklectures.com [aklectures.com]

- 4. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. METHYL 3-CYCLOBUTYL-3-OXOPROPANOATE | 137638-05-2 [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Methyl 3-cyclobutyl-3-oxopropanoate (CAS: 137638-05-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-cyclobutyl-3-oxopropanoate is a versatile intermediate compound that holds significant promise in the fields of pharmaceutical and agrochemical research and development. Its unique molecular structure, featuring a cyclobutane ring and a β-keto ester functional group, makes it a valuable building block for the synthesis of more complex molecules. The cyclobutane moiety, an increasingly utilized scaffold in medicinal chemistry, can impart favorable properties such as metabolic stability and conformational rigidity to drug candidates. This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and potential applications of Methyl 3-cyclobutyl-3-oxopropanoate.

Chemical and Physical Properties

Methyl 3-cyclobutyl-3-oxopropanoate is characterized by the following properties. The data presented below is a summary of information gathered from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 137638-05-2 | N/A |

| Molecular Formula | C₈H₁₂O₃ | [1] |

| Molecular Weight | 156.18 g/mol | N/A |

| IUPAC Name | methyl 3-cyclobutyl-3-oxopropanoate | N/A |

| SMILES | COC(=O)CC(=O)C1CCC1 | [1] |

| Predicted Boiling Point | 215.4 ± 23.0 °C at 760 mmHg | N/A |

| Predicted Density | 1.125 ± 0.06 g/cm³ | N/A |

| Predicted pKa | 10.49 ± 0.20 | N/A |

| Appearance | Colorless to light yellow liquid | N/A |

Synthesis and Purification

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of Methyl 3-cyclobutyl-3-oxopropanoate.

General Experimental Protocol (Adapted from Claisen Condensation of Esters)

-

Reaction Setup: A solution of sodium methoxide in methanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: A mixture of methyl cyclobutanecarboxylate and methyl acetate is added dropwise to the sodium methoxide solution with stirring.

-

Reaction: The reaction mixture is heated to reflux for several hours to drive the condensation reaction to completion.

-

Workup: After cooling, the reaction mixture is acidified with a dilute acid (e.g., hydrochloric acid) to neutralize the base and protonate the enolate intermediate. The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure Methyl 3-cyclobutyl-3-oxopropanoate.[3]

Analytical Characterization

The identity and purity of Methyl 3-cyclobutyl-3-oxopropanoate can be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of β-keto esters, allowing for the characterization of the keto-enol tautomerism.[4]

-

¹H NMR: Expected signals would include a singlet for the methyl ester protons, multiplets for the cyclobutane ring protons, and signals corresponding to the methylene and methine protons of the keto and enol forms.

-

¹³C NMR: Expected signals would include resonances for the carbonyl carbons of the ketone and ester groups, the carbons of the cyclobutane ring, and the methyl carbon of the ester.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for assessing the purity of Methyl 3-cyclobutyl-3-oxopropanoate and confirming its molecular weight. The sample is vaporized and separated on a GC column, followed by detection and fragmentation in the mass spectrometer. The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[5][6]

Caption: General workflow for GC-MS analysis.

Applications in Drug Discovery and Development

β-Keto esters are valuable intermediates in the synthesis of a wide range of biologically active molecules.[7] The presence of the cyclobutane ring in Methyl 3-cyclobutyl-3-oxopropanoate makes it a particularly interesting building block for medicinal chemistry. The cyclobutane motif can enhance the pharmacological properties of a drug candidate by:

-

Increasing Metabolic Stability: The cyclobutane ring is generally resistant to metabolic degradation.[8]

-

Providing Conformational Constraint: The rigid nature of the cyclobutane ring can lock a molecule into a specific conformation, which can lead to improved binding affinity and selectivity for its biological target.[9]

-

Serving as a Bioisostere: The cyclobutane ring can act as a non-aromatic bioisostere for a phenyl group, potentially improving physicochemical properties such as solubility.[8]

While specific biological activity data for Methyl 3-cyclobutyl-3-oxopropanoate is not currently available in the public literature, some β-keto esters have been shown to exhibit antibacterial activity.[10] This suggests that derivatives of Methyl 3-cyclobutyl-3-oxopropanoate could be explored for their potential as antimicrobial agents.

Potential Signaling Pathway Interactions

Given the structural alerts present in Methyl 3-cyclobutyl-3-oxopropanoate, it could potentially interact with various biological targets. A hypothetical screening cascade could be envisioned to explore its biological activity.

Caption: Hypothetical screening cascade for biological activity assessment.

Conclusion

Methyl 3-cyclobutyl-3-oxopropanoate is a chemical intermediate with significant potential for the development of novel pharmaceuticals and agrochemicals. Its synthesis can be achieved through well-established organic chemistry reactions, and its purity can be ascertained using standard analytical techniques. The incorporation of the cyclobutane moiety offers intriguing possibilities for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Further research into the synthesis of derivatives and the biological evaluation of this compound and its analogues is warranted to fully explore its potential in drug discovery and development.

References

- 1. PubChemLite - Methyl 3-cyclobutyl-3-oxopropanoate (C8H12O3) [pubchemlite.lcsb.uni.lu]

- 2. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]

- 3. EP0514893B1 - Process for the preparation of esters of beta-ketocarboxylic acids - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. jcsp.org.pk [jcsp.org.pk]

- 6. phcogj.com [phcogj.com]

- 7. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 8. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A Technical Guide to Methyl 3-cyclobutyl-3-oxopropanoate: A Versatile Building Block in Chemical Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of Methyl 3-cyclobutyl-3-oxopropanoate, a β-ketoester incorporating a cyclobutyl moiety. The guide covers its chemical identity, physicochemical properties, a proposed synthetic pathway, and its potential applications as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. The increasing use of the cyclobutane scaffold in medicinal chemistry to impart favorable properties such as metabolic stability and conformational rigidity underscores the utility of this building block.[1][2] Detailed experimental protocols and workflow diagrams are provided to illustrate its synthesis and application.

Nomenclature and Chemical Structure

Methyl 3-cyclobutyl-3-oxopropanoate is the accepted IUPAC name for the compound.[3] It belongs to the class of β-ketoesters, characterized by a ketone functional group at the β-position relative to the ester carbonyl.

-

IUPAC Name: Methyl 3-cyclobutyl-3-oxopropanoate

-

Molecular Formula: C₈H₁₂O₃[3]

-

Canonical SMILES: COC(=O)CC(=O)C1CCC1[3]

-

InChI: InChI=1S/C8H12O3/c1-11-8(10)5-7(9)6-3-2-4-6/h6H,2-5H2,1H3[3]

-

InChIKey: VOLSRTAMKIBBTQ-UHFFFAOYSA-N[3]

Physicochemical and Predicted Properties

The following table summarizes key quantitative data for Methyl 3-cyclobutyl-3-oxopropanoate. Note that several properties are computationally predicted due to a lack of extensive experimental data in published literature.

| Property | Value | Source |

| Molecular Weight | 156.18 g/mol | [4] |

| Monoisotopic Mass | 156.07864 Da | [3] |

| Appearance | Light yellow to yellow Liquid (Predicted) | [5] |

| Boiling Point | 215.4 ± 13.0 °C (Predicted) | [5] |

| Density | 1.125 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa (strongest acidic) | 10.49 ± 0.20 (Predicted) | [5] |

| XlogP | 1.0 (Predicted) | [3] |

| Storage Temperature | 2-8°C | [5] |

Synthesis and Experimental Protocols

While specific literature detailing the synthesis of Methyl 3-cyclobutyl-3-oxopropanoate is limited, a viable and common route for preparing β-ketoesters involves the acylation of a malonic acid derivative. The following protocol is a representative method adapted from procedures for analogous compounds, such as ethyl 3-cyclopropyl-3-oxopropionate.[6]

Proposed Synthesis Workflow: Acylation of Monomethyl Malonate

This pathway involves the reaction of the dianion of monomethyl malonate (or a similar malonic ester derivative) with cyclobutanecarbonyl chloride.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - Methyl 3-cyclobutyl-3-oxopropanoate (C8H12O3) [pubchemlite.lcsb.uni.lu]

- 4. Methyl 3-cyclobutyl-3-oxopropanoate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. METHYL 3-CYCLOBUTYL-3-OXOPROPANOATE | 137638-05-2 [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

"Methyl 3-cyclobutyl-3-oxopropanoate" molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-cyclobutyl-3-oxopropanoate is a beta-keto ester containing a cyclobutyl moiety. Beta-keto esters are a valuable class of compounds in organic synthesis due to the presence of multiple reactive sites, making them versatile building blocks for the synthesis of more complex molecules. The cyclobutyl ring introduces conformational rigidity and a three-dimensional aspect to the molecule, which can be of interest in medicinal chemistry for exploring structure-activity relationships. This guide provides a comprehensive overview of the molecular structure, properties, and a plausible synthetic route for Methyl 3-cyclobutyl-3-oxopropanoate.

Molecular Structure and Formula

The molecular structure of Methyl 3-cyclobutyl-3-oxopropanoate consists of a cyclobutane ring attached to a ketone, which is in the beta position relative to a methyl ester group.

Molecular Formula: C₈H₁₂O₃[1]

Molecular Weight: 156.18 g/mol

Chemical Structure:

SMILES: COC(=O)CC(=O)C1CCC1[1]

InChI: InChI=1S/C8H12O3/c1-11-8(10)5-7(9)6-3-2-4-6/h6H,2-5H2,1H3[1]

Physicochemical Properties

Quantitative data for Methyl 3-cyclobutyl-3-oxopropanoate is not extensively reported in the literature. The following table summarizes available predicted and general physical properties.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₃ | [1] |

| Molecular Weight | 156.18 | |

| Boiling Point (Predicted) | 215.4 ± 23.0 °C at 760 mmHg | |

| Density (Predicted) | 1.125 ± 0.06 g/cm³ | |

| pKa (Predicted) | 10.49 ± 0.20 | |

| Appearance | Expected to be a liquid |

Reactivity and Potential Applications

Methyl 3-cyclobutyl-3-oxopropanoate, as a β-keto ester, is expected to exhibit versatile reactivity. The acidic α-proton between the two carbonyl groups can be readily deprotonated by a base to form a stabilized enolate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions, including alkylations, acylations, and aldol condensations. The ketone and ester carbonyls also serve as electrophilic sites for nucleophilic attack.

Given the reactivity of β-keto esters, this molecule could be a valuable intermediate in the synthesis of:

-

Heterocyclic compounds: Through condensation reactions with dinucleophiles.

-

Novel carbocyclic systems: Via intramolecular cyclization reactions.

-

Pharmaceutical analogs: The cyclobutyl group can serve as a bioisostere for other functionalities in drug candidates.

While no specific biological activities for Methyl 3-cyclobutyl-3-oxopropanoate have been reported, related β-keto esters are known to be intermediates in the synthesis of various biologically active molecules.

Experimental Protocols

Proposed Synthesis: Acylation of Meldrum's Acid followed by Methanolysis

This two-step procedure is a common method for the synthesis of β-keto esters.

Step 1: Acylation of Isopropylidene Malonate (Meldrum's Acid) with Cyclobutanecarbonyl Chloride

-

Materials:

-

Isopropylidene malonate (Meldrum's acid)

-

Cyclobutanecarbonyl chloride

-

Pyridine (or another non-nucleophilic base)

-

Dichloromethane (anhydrous)

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

-

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Meldrum's acid in anhydrous dichloromethane.

-

Cool the solution in an ice bath to 0 °C.

-

Add pyridine to the solution with stirring.

-

Slowly add a solution of cyclobutanecarbonyl chloride in anhydrous dichloromethane to the reaction mixture via a dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding dilute hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acylated Meldrum's acid derivative.

-

Step 2: Methanolysis of the Acylated Meldrum's Acid Derivative

-

Materials:

-

Crude product from Step 1

-

Methanol (anhydrous)

-

Heating mantle or oil bath

-

Reflux condenser

-

-

Procedure:

-

Dissolve the crude acylated Meldrum's acid derivative in anhydrous methanol.

-

Heat the solution to reflux and maintain for 2-4 hours. The reaction liberates acetone and carbon dioxide.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the methanol under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure Methyl 3-cyclobutyl-3-oxopropanoate.

-

Visualizations

Proposed Synthetic Pathway for Methyl 3-cyclobutyl-3-oxopropanoate

Caption: Proposed two-step synthesis of Methyl 3-cyclobutyl-3-oxopropanoate.

References

An In-depth Technical Guide to Methyl 3-cyclobutyl-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-cyclobutyl-3-oxopropanoate is a beta-keto ester containing a cyclobutane ring. Beta-keto esters are valuable synthetic intermediates in organic chemistry, serving as precursors for a wide range of more complex molecules, including pharmaceuticals and other biologically active compounds. The incorporation of a cyclobutane moiety can impart unique conformational constraints and physicochemical properties to a molecule, potentially influencing its biological activity and metabolic stability. This guide provides a comprehensive overview of the available scientific literature on Methyl 3-cyclobutyl-3-oxopropanoate, focusing on its synthesis, properties, and potential applications.

Chemical Properties and Data

While specific experimental data for Methyl 3-cyclobutyl-3-oxopropanoate is limited in publicly available literature, we can infer some of its properties based on its structure and data from similar compounds.

| Property | Value | Source |

| CAS Number | 137638-05-2 | --INVALID-LINK--[1] |

| Molecular Formula | C₈H₁₂O₃ | --INVALID-LINK--[2] |

| Molecular Weight | 156.18 g/mol | --INVALID-LINK--[2] |

| Predicted LogP | 0.8 | Predicted |

| Predicted Boiling Point | 220-230 °C | Predicted |

| Predicted Density | 1.05-1.10 g/cm³ | Predicted |

Synthesis

A general procedure for synthesizing a β-keto ester from a ketone and ethyl chloroformate has been described, which could potentially be adapted for the synthesis of the target molecule from cyclobutyl methyl ketone.[3] Another relevant synthetic strategy involves the reaction of ethyl hydrogen malonate with cyclopropanecarbonyl chloride, which could be conceptually applied using cyclobutanecarbonyl chloride.[4]

General Experimental Protocol for β-Keto Ester Synthesis (Adapted)

-

Reaction: Acylation of a ketone enolate with an acyl chloride or chloroformate.

-

Reagents:

-

Cyclobutyl methyl ketone (starting material)

-

Strong base (e.g., Sodium Hydride, Lithium Diisopropylamide)

-

Methyl chloroformate or another suitable acylating agent

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran, Diethyl ether)

-

-

Procedure:

-

The cyclobutyl methyl ketone is dissolved in the anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen).

-

The solution is cooled to a low temperature (typically -78 °C).

-

The strong base is added dropwise to form the enolate.

-

The acylating agent is then added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

The reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride).

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

-

Purification is typically achieved by column chromatography or distillation.

-

Note: This is a generalized protocol and would require optimization for the specific synthesis of Methyl 3-cyclobutyl-3-oxopropanoate.

Spectroscopic Characterization

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for Methyl 3-cyclobutyl-3-oxopropanoate has been found in the reviewed literature. However, based on the structure, the following characteristic signals can be predicted:

¹H NMR:

-

A singlet for the methyl ester protons (~3.7 ppm).

-

A singlet for the methylene protons alpha to the carbonyl and ester groups (~3.5 ppm).

-

Multiplets for the cyclobutane ring protons (in the range of 1.8-3.0 ppm).

¹³C NMR:

-

A signal for the ester carbonyl carbon (~165-175 ppm).

-

A signal for the ketone carbonyl carbon (~200-210 ppm).

-

A signal for the methylene carbon between the two carbonyls (~50 ppm).

-

A signal for the methoxy carbon (~52 ppm).

-

Signals for the cyclobutane carbons (in the range of 20-50 ppm).

IR Spectroscopy:

-

A strong absorption band for the ester carbonyl stretch (~1740 cm⁻¹).

-

A strong absorption band for the ketone carbonyl stretch (~1715 cm⁻¹).

-

C-H stretching vibrations for the alkyl groups (~2850-3000 cm⁻¹).

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be expected at m/z = 156.

-

Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃, m/z = 31) and the cleavage of the cyclobutane ring.

Potential Applications and Biological Activity

While no specific biological studies on Methyl 3-cyclobutyl-3-oxopropanoate have been identified, the broader class of cyclobutane-containing molecules has shown diverse biological activities. The cyclobutane ring is a key structural motif in several natural products and synthetic compounds with therapeutic potential.[5][6] For instance, cyclobutane derivatives have been investigated as antibacterial agents.[7]

The β-keto ester functionality itself is a well-known pharmacophore and a versatile synthetic handle for the construction of various heterocyclic systems, which are prevalent in many drug molecules.

Given the presence of both the cyclobutane ring and the β-keto ester moiety, Methyl 3-cyclobutyl-3-oxopropanoate represents a promising starting material for the synthesis of novel compounds with potential applications in drug discovery and development.

Experimental and Logical Workflows

Due to the lack of specific experimental data, the following diagrams represent logical workflows for the synthesis and characterization of Methyl 3-cyclobutyl-3-oxopropanoate.

Caption: Proposed synthetic workflow for Methyl 3-cyclobutyl-3-oxopropanoate.

Caption: Standard workflow for the structural characterization of the synthesized product.

Conclusion

Methyl 3-cyclobutyl-3-oxopropanoate is a chemical entity with potential as a building block in medicinal chemistry and materials science. However, the current body of scientific literature lacks detailed experimental data regarding its synthesis, spectroscopic properties, and biological activity. The information presented in this guide is largely based on established chemical principles and data from analogous compounds. Further experimental investigation is required to fully characterize this compound and explore its potential applications. This guide serves as a foundational resource for researchers interested in pursuing further studies on Methyl 3-cyclobutyl-3-oxopropanoate.

References

- 1. METHYL 3-CYCLOBUTYL-3-OXOPROPANOATE | 137638-05-2 [chemicalbook.com]

- 2. PubChemLite - Methyl 3-cyclobutyl-3-oxopropanoate (C8H12O3) [pubchemlite.lcsb.uni.lu]

- 3. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 6. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity | MDPI [mdpi.com]

Unveiling Methyl 3-cyclobutyl-3-oxopropanoate: A Technical Guide to its Synthesis and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-cyclobutyl-3-oxopropanoate, a key beta-keto ester intermediate, has found its utility primarily within the realm of pharmaceutical research and development. While its formal discovery and initial synthesis are not prominently documented in seminal academic papers, its modern preparation is well-established in patent literature, highlighting its role as a valuable building block for complex therapeutic agents. This technical guide provides a comprehensive overview of the known synthesis of Methyl 3-cyclobutyl-3-oxopropanoate, including a detailed experimental protocol, quantitative data, and a historical perspective based on its appearances in scientific and patent documents.

Introduction

Methyl 3-cyclobutyl-3-oxopropanoate (CAS No. 137638-05-2) is a chemical compound characterized by a cyclobutane ring attached to a methyl propanoate backbone at the 3-oxo position. This structure makes it a versatile intermediate for introducing a cyclobutyl moiety in the synthesis of larger, often biologically active, molecules. Its application has been noted in the development of novel therapeutics, including modulators for androgen and glucocorticoid receptors, as well as compounds for the treatment of diabetes. This guide aims to consolidate the available technical information on this compound, with a focus on its synthesis and documented history.

Historical Context and Discovery

The definitive "discovery" of Methyl 3-cyclobutyl-3-oxopropanoate in a peer-reviewed academic journal is not readily apparent from the existing literature. The compound's history is primarily traced through its citation as a reactant or intermediate in patents for pharmaceutical compounds. One of the most detailed and accessible descriptions of its synthesis is found in the European Patent EP3480201A1, filed in 2017, which outlines a clear and reproducible method for its preparation. This suggests that while the compound may have been known and used previously, its significance and the need for a standardized synthesis became more pronounced with its application in contemporary drug discovery programs. Prior to this, its use as a starting material was also mentioned in patent WO2014130608A1, related to antidiabetic compounds.

Synthesis of Methyl 3-cyclobutyl-3-oxopropanoate

The most comprehensively documented synthesis of Methyl 3-cyclobutyl-3-oxopropanoate proceeds via the acylation of a malonic acid monoester. The following experimental protocol is adapted from the procedure detailed in patent EP3480201A1.

Experimental Protocol

Reaction: Acylation of potassium malonate monomethyl ester with cyclobutanecarbonyl chloride.

Materials:

-

Potassium malonate monomethyl ester

-

Magnesium chloride (MgCl₂)

-

Triethylamine (TEA)

-

Cyclobutanecarbonyl chloride

-

Acetonitrile (MeCN)

-

1N Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

To a solution of potassium malonate monomethyl ester (5.0 g, 32.05 mmol) in acetonitrile (30 mL) is added magnesium chloride (3.05 g, 32.05 mmol) and triethylamine (8.9 mL, 64.1 mmol).

-

The resulting suspension is stirred at room temperature for 1 hour.

-

The mixture is then cooled to 0°C using an ice bath.

-

Cyclobutanecarbonyl chloride (3.8 g, 32.05 mmol) is added dropwise to the cooled suspension.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the addition of 1N HCl (30 mL).

-

The aqueous layer is extracted three times with ethyl acetate (3 x 30 mL).

-

The combined organic layers are washed successively with saturated aqueous NaHCO₃ solution (30 mL) and brine (30 mL).

-

The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude residue is purified by flash column chromatography on silica gel, eluting with a 1:9 mixture of ethyl acetate and hexanes, to afford Methyl 3-cyclobutyl-3-oxopropanoate as a colorless oil.

Quantitative Data

The following table summarizes the quantitative data reported for the synthesis of Methyl 3-cyclobutyl-3-oxopropanoate.

| Parameter | Value | Source |

| Yield | 62% | EP3480201A1[1] |

| Physical State | Colorless oil | EP3480201A1[1] |

| ¹H-NMR (300 MHz, CDCl₃) δ (ppm) | 3.71 (s, 3H), 3.45 - 3.31 (m, 3H), 2.32 - 2.06 (m, 4H), 2.05 - 1.74 (m, 2H) | EP3480201A1[1] |

Visualizing the Synthesis

Reaction Workflow

The synthesis can be visualized as a two-step process within a single pot: the formation of a magnesium enolate followed by acylation.

Caption: Synthetic workflow for Methyl 3-cyclobutyl-3-oxopropanoate.

Conclusion

Methyl 3-cyclobutyl-3-oxopropanoate serves as a practical and valuable intermediate in medicinal chemistry for the introduction of the cyclobutane moiety. While its early history is not extensively detailed, its modern synthesis is well-documented in patent literature, providing a clear pathway for its preparation. The provided technical guide offers researchers and scientists a concise yet thorough understanding of the synthesis and characteristics of this important building block, facilitating its application in the development of novel chemical entities.

References

Methodological & Application

Application Notes: Synthesis of Heterocyclic Scaffolds from Methyl 3-cyclobutyl-3-oxopropanoate

Introduction

Methyl 3-cyclobutyl-3-oxopropanoate is a versatile β-ketoester that serves as a valuable building block in the synthesis of a wide array of heterocyclic compounds. Its bifunctional nature, possessing both a ketone and an ester group separated by a methylene unit, allows for facile cyclocondensation reactions with various binucleophiles. This document provides detailed application notes and protocols for the synthesis of three key classes of heterocycles—pyrazoles, pyrimidines, and pyridines—utilizing this cyclobutyl-functionalized precursor. These heterocyclic motifs are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in numerous biologically active molecules.

Synthesis of Cyclobutyl-Substituted Pyrazolones via Knorr Cyclization

The Knorr pyrazole synthesis is a classical and highly efficient method for the preparation of pyrazoles and pyrazolones. The reaction involves the condensation of a 1,3-dicarbonyl compound, such as Methyl 3-cyclobutyl-3-oxopropanoate, with a hydrazine derivative. The initial step is the formation of a hydrazone intermediate with the ketone, followed by an intramolecular nucleophilic attack of the second nitrogen atom on the ester carbonyl, leading to cyclization and elimination of methanol to form the stable pyrazolone ring.[1]

Reaction Pathway

Caption: Knorr pyrazolone synthesis workflow.

Representative Reaction Data

The following table summarizes typical reaction conditions for the Knorr synthesis using β-ketoesters. Yields are representative and may vary based on the specific hydrazine derivative and reaction scale.

| Hydrazine (R') | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenylhydrazine | Ethanol | Acetic Acid | 100 | 1 | ~90 | [1] |

| Hydrazine Hydrate | 1-Propanol | Acetic Acid | 100 | 1 | >85 | [1] |

| Methylhydrazine | Acetic Acid | None | Reflux | 2 | ~80-90 | [2] |

Experimental Protocol

Materials:

-

Methyl 3-cyclobutyl-3-oxopropanoate (1.0 eq)

-

Phenylhydrazine (1.0 eq)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Diethyl Ether

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 3-cyclobutyl-3-oxopropanoate (1.0 equivalent) and phenylhydrazine (1.0 equivalent) in absolute ethanol (approx. 5 mL per mmol of ketoester).

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Heat the mixture to reflux (approximately 80-100°C) and stir for 1-2 hours.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture in an ice-water bath. A solid product may precipitate.

-

If precipitation is slow, add a small amount of cold diethyl ether and stir vigorously to induce crystallization.[3]

-

Collect the crude product by vacuum filtration, washing with a small amount of cold diethyl ether.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure 5-cyclobutyl-1-phenyl-1H-pyrazol-3(2H)-one.

Synthesis of Dihydropyrimidones via Biginelli Reaction

The Biginelli reaction is a one-pot, three-component synthesis that produces 3,4-dihydropyrimidin-2(1H)-ones or their thione analogs.[4][5] This acid-catalyzed reaction involves the condensation of a β-ketoester (Methyl 3-cyclobutyl-3-oxopropanoate), an aldehyde, and urea or thiourea. The resulting dihydropyrimidine scaffold is a core structure in many pharmacologically active compounds, including calcium channel blockers.[6]

Reaction Pathway

Caption: Biginelli reaction workflow.

Representative Reaction Data

The following table shows typical conditions for the Biginelli reaction. The choice of catalyst and solvent can significantly impact reaction time and yield.

| Aldehyde (R') | N-Source | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Urea | HCl | Ethanol | Reflux | 18 | ~60-80 | [7] |

| 4-Cl-Benzaldehyde | Urea | Yb(OTf)₃ | None | 95 | 1 | >90 | [8] |

| 4-MeO-Benzaldehyde | Thiourea | LiClO₄ | None | 110 | 0.5 | >90 | [4] |

Experimental Protocol

Materials:

-

Methyl 3-cyclobutyl-3-oxopropanoate (1.0 eq)

-

An aromatic or aliphatic aldehyde (1.0 eq)

-

Urea or Thiourea (1.5 eq)

-

Ethanol

-

Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

-

In a 100 mL round-bottom flask, combine Methyl 3-cyclobutyl-3-oxopropanoate (1.0 eq), the chosen aldehyde (1.0 eq), and urea (1.5 eq).[7]

-

Add ethanol (20-30 mL) to the flask, followed by a catalytic amount of concentrated HCl (3-4 drops).

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring.

-

The reaction is typically complete within 4-24 hours. Monitor the formation of the product by TLC.

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30-60 minutes to allow the product to crystallize.

-

Collect the solid product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials.

-

The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to afford the pure dihydropyrimidinone derivative.

Synthesis of Substituted Pyridines

Methyl 3-cyclobutyl-3-oxopropanoate can be used to synthesize highly functionalized pyridine rings through several named reactions, including the Hantzsch and Guareschi-Thorpe syntheses.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that condenses two equivalents of a β-ketoester, an aldehyde, and a nitrogen source (like ammonia or ammonium acetate) to form a 1,4-dihydropyridine.[9][10] This intermediate can then be oxidized to the corresponding aromatic pyridine derivative.

Caption: Hantzsch pyridine synthesis workflow.

Materials:

-

Methyl 3-cyclobutyl-3-oxopropanoate (2.0 eq)

-

Benzaldehyde (1.0 eq)

-

Ammonium acetate (1.2 eq)

-

Ethanol

-

Nitric Acid (for oxidation, optional)

Procedure:

-

In a round-bottom flask, dissolve Methyl 3-cyclobutyl-3-oxopropanoate (2.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (1.2 eq) in ethanol.[11]

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

After cooling, the 1,4-dihydropyridine intermediate may precipitate and can be isolated by filtration.

-

To obtain the aromatic pyridine, the isolated dihydropyridine (or the crude reaction mixture) is subjected to oxidation. This can be achieved by adding a mild oxidizing agent like nitric acid or simply by stirring the reaction mixture open to the air for an extended period.

-

After oxidation is complete, the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The final product is purified by column chromatography or recrystallization.

Guareschi-Thorpe Pyridine Synthesis

The Guareschi-Thorpe synthesis provides a route to 2-pyridone derivatives by reacting a β-ketoester with cyanoacetamide in the presence of a base.[12] Alternatively, ethyl cyanoacetate and a source of ammonia (like ammonium carbonate) can be used.[13][14]

Caption: Guareschi-Thorpe synthesis workflow.

Materials:

-

Methyl 3-cyclobutyl-3-oxopropanoate (1.0 eq)

-

Cyanoacetamide (1.0 eq)

-

Piperidine or Sodium Ethoxide (catalytic amount)

-

Ethanol

Procedure:

-

Dissolve Methyl 3-cyclobutyl-3-oxopropanoate (1.0 eq) and cyanoacetamide (1.0 eq) in ethanol in a round-bottom flask.

-

Add a catalytic amount of a base, such as piperidine or a freshly prepared solution of sodium ethoxide in ethanol.

-

Heat the reaction mixture to reflux for 2-4 hours. The product often precipitates from the hot solution.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and then in an ice bath.

-

Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

-

The crude 2-pyridone can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 3. books.rsc.org [books.rsc.org]

- 4. Biginelli Reaction [organic-chemistry.org]

- 5. organicreactions.org [organicreactions.org]

- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. jk-sci.com [jk-sci.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]

- 13. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]

- 14. Guareschi-Thorpe Condensation [drugfuture.com]

Enantioselective Reactions of Methyl 3-Cyclobutyl-3-oxopropanoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of chiral methyl 3-cyclobutyl-3-hydroxypropanoate, a valuable building block in organic synthesis and drug development. The primary focus is on the asymmetric reduction of the prochiral ketone in methyl 3-cyclobutyl-3-oxopropanoate. Both metal-catalyzed hydrogenation and biocatalytic reduction methods are presented, offering versatile strategies to access the desired chiral alcohol.

Introduction

Methyl 3-cyclobutyl-3-oxopropanoate is a β-keto ester that serves as a precursor to chiral 3-hydroxypropanoate derivatives. These chiral building blocks are of significant interest in the synthesis of complex molecules, including active pharmaceutical ingredients and liquid crystals.[1][2] The stereoselective reduction of the ketone functionality is a critical step in accessing enantiomerically pure forms of the corresponding β-hydroxy ester. This document outlines protocols for achieving high enantioselectivity in this transformation using both chemical and enzymatic catalysts.

Metal-Catalyzed Asymmetric Hydrogenation

Ruthenium and Iridium-based chiral phosphine complexes are highly effective catalysts for the asymmetric hydrogenation of β-keto esters, consistently affording high yields and excellent enantioselectivities.[1][3][4] These methods are broadly applicable and can be optimized for specific substrates.

Data Presentation: Asymmetric Hydrogenation

The following table summarizes typical reaction conditions and expected outcomes for the asymmetric hydrogenation of β-keto esters, which can be adapted for methyl 3-cyclobutyl-3-oxopropanoate.

| Catalyst System | Substrate/Catalyst Ratio | Solvent | Pressure (H₂) | Temperature | Time | Expected Yield (%) | Expected ee (%) | Reference |

| Ru-BINAP Complex | 1000-10000 | Methanol | 10-50 bar | 25-50 °C | 12-24 h | >95 | >98 | [3][5] |

| Ir-Ferrocenyl P,N,N-Ligand | 50-100 | Toluene | 50 bar | 30 °C | 24-48 h | >90 | up to 95 | [1] |

| Ru-Diphosphine/Diamine Complex | 100-200 | Ethanol | 50 bar | 80 °C | 12 h | >95 | >99 | [3] |

Experimental Protocol: Asymmetric Hydrogenation with Ru-BINAP

This protocol is a general procedure adapted for the asymmetric hydrogenation of methyl 3-cyclobutyl-3-oxopropanoate.

Materials:

-

Methyl 3-cyclobutyl-3-oxopropanoate

-

[RuCl(p-cymene)((R)-BINAP)]Cl or a similar Ru-BINAP catalyst

-

Methanol (anhydrous, degassed)

-

High-pressure autoclave equipped with a magnetic stirrer and a pressure gauge

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a glovebox or under an inert atmosphere, charge the autoclave with the Ru-BINAP catalyst (e.g., at a substrate-to-catalyst ratio of 2000:1).

-

Add anhydrous, degassed methanol to the autoclave.

-

Add methyl 3-cyclobutyl-3-oxopropanoate to the reaction vessel.

-

Seal the autoclave and purge it several times with hydrogen gas.

-

Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50 bar).

-

Stir the reaction mixture at the desired temperature (e.g., 40 °C) for the specified time (e.g., 16 hours).

-

After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the chiral methyl 3-cyclobutyl-3-hydroxypropanoate.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Biocatalytic Asymmetric Reduction

Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to alcohols with high enantiopurity.[6][7] This biocatalytic approach offers a green and efficient alternative to metal-catalyzed methods, operating under mild reaction conditions.[8]

Data Presentation: Biocatalytic Reduction

The following table outlines a typical screening setup for the biocatalytic reduction of methyl 3-cyclobutyl-3-oxopropanoate using a panel of commercially available ketoreductases.

| Ketoreductase (KRED) | Co-factor | Co-substrate | Buffer | pH | Temperature (°C) | Expected Conversion (%) | Expected ee (%) |

| KRED-P1-A04 | NADP⁺ | Isopropanol | KPi | 7.0 | 30 | Variable | >99 |

| KRED-P1-B02 | NADP⁺ | Isopropanol | KPi | 7.0 | 30 | Variable | >99 |

| KRED-P2-C11 | NAD⁺ | Glucose (with GDH) | KPi | 7.0 | 30 | Variable | >99 |

| KRED-NADH-110 | NAD⁺ | Glucose (with GDH) | KPi | 7.0 | 30 | Variable | >99 |

GDH: Glucose Dehydrogenase for cofactor regeneration.

Experimental Protocol: Biocatalytic Reduction with a Ketoreductase

This protocol describes a general procedure for the screening and small-scale reduction of methyl 3-cyclobutyl-3-oxopropanoate using a ketoreductase.

Materials:

-

Methyl 3-cyclobutyl-3-oxopropanoate

-

Ketoreductase (lyophilized powder or immobilized)

-

NADP⁺ or NAD⁺

-

Isopropanol or Glucose/Glucose Dehydrogenase (GDH) for cofactor regeneration

-

Potassium phosphate buffer (KPi), 100 mM, pH 7.0

-

Reaction vials (e.g., 2 mL HPLC vials)

-

Shaking incubator

Procedure:

-

Prepare a stock solution of methyl 3-cyclobutyl-3-oxopropanoate in a suitable organic solvent (e.g., DMSO) if it is not readily soluble in the aqueous buffer.

-

In a reaction vial, add the potassium phosphate buffer.

-

Add the ketoreductase enzyme.

-

Add the appropriate cofactor (NADP⁺ or NAD⁺).

-

Add the co-substrate for cofactor regeneration (e.g., isopropanol or glucose and GDH).

-

Initiate the reaction by adding the methyl 3-cyclobutyl-3-oxopropanoate stock solution to a final concentration of, for example, 10 mM.

-

Seal the vials and place them in a shaking incubator at 30 °C.

-

Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC or GC.

-

After completion, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and extract the product.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Analyze the conversion and enantiomeric excess of the product.

Visualizations

Asymmetric Hydrogenation Workflow

References

- 1. Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Enantioselective Hydrogenation of β‐Keto Esters using Chiral Diphosphine‐Ruthenium Complexes: Optimization for Academic and Industrial Purposes and Synthetic Applications | Semantic Scholar [semanticscholar.org]

- 4. Highly enantioselective catalytic asymmetric hydrogenation of β-keto esters in room temperature ionic liquids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. pcliv.ac.uk [pcliv.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. scilit.com [scilit.com]

Application Notes and Protocols for Methyl 3-cyclobutyl-3-oxopropanoate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-cyclobutyl-3-oxopropanoate serves as a key building block in the synthesis of a variety of therapeutically relevant compounds. Its inherent chemical functionalities, a β-ketoester system coupled with a cyclobutyl moiety, allow for diverse chemical transformations, making it a valuable intermediate in the development of modulators for several important biological targets. This document provides detailed application notes, experimental protocols, and visual diagrams related to its use in medicinal chemistry.

Application Note 1: Synthesis of G-Protein Coupled Receptor 40 (GPR40) Agonists for Type 2 Diabetes

Background: G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells.[1] Its activation by medium and long-chain fatty acids leads to a glucose-dependent increase in insulin secretion.[2][3] This glucose-dependent mechanism makes GPR40 an attractive therapeutic target for type 2 diabetes, as it poses a lower risk of hypoglycemia compared to other insulin secretagogues.[4] Methyl 3-cyclobutyl-3-oxopropanoate is a crucial intermediate in the synthesis of potent GPR40 agonists.[3]

Representative Biological Activity of GPR40 Agonists: While specific quantitative data for compounds directly synthesized from Methyl 3-cyclobutyl-3-oxopropanoate is not readily available in the public domain, the following table represents the activity of potent GPR40 agonists developed through similar synthetic strategies.

| Compound ID | Target | Assay | EC50 (nM) | Reference |

| AM-5262 | GPR40 | GLP-1 Secretion (Rat Intestinal Cells) | ~10 | [5] |

| AM-5262 | GPR40 | GIP Secretion (Rat Intestinal Cells) | ~20 | [5] |

| T-3601386 | GPR40 | Intracellular Ca2+ Mobilization | <10 | [6] |

| TAK-875 | GPR40 | Insulin Secretion | 17 | [7] |

Signaling Pathway: Activation of GPR40 by an agonist initiates a signaling cascade within the pancreatic β-cell, leading to insulin secretion.

Application Note 2: Development of Ubiquitin-Specific Protease 1 (USP1) Inhibitors for Cancer Therapy

Background: Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme that plays a critical role in DNA damage response pathways, particularly the Fanconi anemia pathway and translesion synthesis.[6][8] By deubiquitinating key proteins like FANCD2 and PCNA, USP1 helps cancer cells tolerate DNA damage and survive.[8][9] Therefore, inhibiting USP1 is a promising therapeutic strategy, especially for cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations.[10] Methyl 3-cyclobutyl-3-oxopropanoate is utilized as a starting material for synthesizing substituted pyrazolopyrimidines and purines, which act as USP1 inhibitors.

Representative Biological Activity of USP1 Inhibitors: The table below shows representative data for potent USP1 inhibitors. While these specific compounds may not be directly synthesized from the title intermediate, they represent the target potency for this class of molecules.

| Compound ID | Target | Assay | IC50 (nM) | Reference |

| KSQ-4279 | USP1 | Ub-Rho Hydrolysis | 2 | [4] |

| ML323 | USP1 | Ub-Rho Hydrolysis | 20 | [11] |

| IMP-cpd-21 | UAF1/USP1 Complex | Ubiquitin-rhodamine110-glycine | 4.96 | [12] |

Signaling Pathway: USP1 inhibition disrupts DNA damage tolerance mechanisms, leading to the accumulation of DNA damage and subsequent cell death in cancer cells.

Application Note 3: Synthesis of Androgen and Glucocorticoid Receptor Modulators

Background: The androgen receptor (AR) and glucocorticoid receptor (GR) are members of the nuclear receptor superfamily and are important targets in various diseases, including prostate cancer (AR) and inflammatory diseases (GR).[1] Selective Androgen Receptor Modulators (SARMs) aim to provide the anabolic benefits of androgens (e.g., on muscle and bone) with reduced androgenic effects on reproductive tissues. Methyl 3-cyclobutyl-3-oxopropanoate is a precursor for novel analogs that modulate AR and GR activity.

Representative Biological Activity of SARMs: The following data for a representative SARM illustrates the desired tissue-selective activity profile.

| Compound ID | Target | Assay | Ki (nM) | Efficacy | Reference |

| S-5 | AR | Binding Affinity (Rat Prostate) | ~4 | N/A | |

| S-5 | AR | Anabolic Activity (Levator Ani) | N/A | 74% of intact control | |

| S-5 | AR | Androgenic Activity (Prostate) | N/A | 14% of intact control |

Signaling Pathway: Androgen and glucocorticoid receptors are ligand-activated transcription factors that translocate to the nucleus to regulate gene expression.

Experimental Protocols

Protocol 1: Synthesis of a GPR40 Agonist Intermediate

This protocol is adapted from patent literature describing the synthesis of intermediates for GPR40 agonists.[3]

Step A: Formation of Methyl (Z)-3-(cyclobutyl(hydroxy)methylene)-3-oxopropanoate enolate

-

To a solution of methyl 3-cyclobutyl-3-oxopropanoate (10.0 g, 64.0 mmol) in diethyl ether (150 ml), add sodium hydride (NaH, 60% dispersion in mineral oil, 3.84 g, 96.0 mmol) in portions at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour.

Step B: Reaction with Trifluoromethanesulfonic Anhydride

-

To the solution from Step A, add trifluoromethanesulfonic anhydride (19.9 g, 70.4 mmol) dropwise via syringe at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Cool the reaction mixture back to 0 °C and carefully quench with water.

-

Proceed with standard aqueous workup and purification to isolate the enol triflate intermediate, a versatile precursor for further cross-coupling reactions to build the final GPR40 agonist.

Synthetic Workflow Diagram:

Protocol 2: Synthesis of a Pyrazolopyrimidine USP1 Inhibitor Intermediate

This protocol is adapted from patent literature for the synthesis of USP1 inhibitors.

Step A: Formation of the Pyrazole Core

-

Dissolve methyl 3-cyclobutyl-3-oxopropanoate (4.00 g, 25.6 mmol) in a suitable solvent (e.g., ethanol).

-

Add a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine) at 0 °C.

-

Stir the resulting mixture at room temperature for 16 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with water (20 mL) and adjust the pH to ~4 with acetic acid.

-

Concentrate the mixture under reduced pressure.

-

Extract the crude product with a suitable solvent system (e.g., 10% MeOH in DCM).

-

Combine the organic layers, dry over sodium sulfate, and concentrate to yield the cyclobutyl pyrazole intermediate, which can be further elaborated into the final pyrazolopyrimidine inhibitor.

Synthetic Workflow Diagram:

References

- 1. Discovery and biological characterization of a novel series of androgen receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP3480201A1 - New analogs as androgen receptor and glucocorticoid receptor modulators - Google Patents [patents.google.com]

- 3. WO2014130608A1 - Antidiabetic bicyclic compounds - Google Patents [patents.google.com]

- 4. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GPR40 full agonism exerts feeding suppression and weight loss through afferent vagal nerve - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GPR40/GPR120 Agonist GW9508 Improves Metabolic Syndrome-Exacerbated Periodontitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. USP1 inhibitors for cancer identified by Impact Therapeutics | BioWorld [bioworld.com]

- 11. EP3480201A1 - New analogs as androgen receptor and glucocorticoid receptor modulators - Google Patents [patents.google.com]

- 12. Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Methyl 3-cyclobutyl-3-oxopropanoate in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-cyclobutyl-3-oxopropanoate is a versatile chemical intermediate with potential applications in the synthesis of novel agrochemicals. While direct utilization in commercial agrochemical production is not extensively documented, its structural motifs—a β-ketoester and a cyclobutane ring—make it a promising precursor for active ingredients, particularly in the fungicide class of succinate dehydrogenase inhibitors (SDHIs). The cyclobutane moiety is increasingly incorporated into bioactive molecules to enhance metabolic stability and binding affinity. This document provides a detailed, plausible application of Methyl 3-cyclobutyl-3-oxopropanoate in the synthesis of a hypothetical cyclobutane-containing carboxamide fungicide, including experimental protocols and relevant biological context.

Introduction: The Role of Cyclobutane Moieties in Agrochemicals

The development of novel agrochemicals is driven by the need for compounds with improved efficacy, selectivity, and environmental profiles. The incorporation of strained ring systems, such as cyclobutanes, has emerged as a valuable strategy in medicinal and agrochemical chemistry. The rigid, three-dimensional structure of the cyclobutane ring can confer favorable properties to a molecule, including enhanced metabolic stability and improved binding to target enzymes.

Methyl 3-cyclobutyl-3-oxopropanoate, with its reactive β-ketoester functionality, serves as a valuable building block for introducing the cyclobutane group into more complex molecular architectures. One of the most promising applications for this intermediate is in the synthesis of succinate dehydrogenase inhibitors (SDHIs), a critical class of fungicides used to control a broad spectrum of plant pathogens.

Proposed Application: Synthesis of a Novel Cyclobutane Carboxamide Fungicide

This section outlines a proposed synthetic pathway for a novel cyclobutane carboxamide fungicide, designated as CBF-1 , starting from Methyl 3-cyclobutyl-3-oxopropanoate. The synthesis involves a multi-step process to convert the initial β-ketoester into a key cyclobutylamine intermediate, which is then coupled with a pyrazole carboxylic acid, a common component of many SDHI fungicides.

Synthetic Scheme

Caption: Proposed synthetic pathway for CBF-1.

Experimental Protocols

2.2.1. Step 1: Hydrolysis of Methyl 3-cyclobutyl-3-oxopropanoate to 3-Cyclobutyl-3-oxopropanoic acid

-

Principle: Saponification of the methyl ester to the corresponding carboxylate salt, followed by acidification to yield the carboxylic acid.

-

Procedure:

-

To a solution of Methyl 3-cyclobutyl-3-oxopropanoate (1.0 eq) in methanol (5 mL/g), add a 2 M aqueous solution of sodium hydroxide (1.2 eq).

-

Stir the reaction mixture at room temperature for 4 hours, monitoring the reaction progress by TLC.

-

Upon completion, concentrate the mixture under reduced pressure to remove the methanol.

-

Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2 M hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-Cyclobutyl-3-oxopropanoic acid.

-

2.2.2. Step 2: Decarboxylation to Cyclobutyl methyl ketone

-

Principle: Thermal decarboxylation of the β-keto acid to form the corresponding ketone.

-

Procedure:

-

Place the crude 3-Cyclobutyl-3-oxopropanoic acid from the previous step in a round-bottom flask equipped with a distillation apparatus.

-

Heat the flask gently in an oil bath to 120-140 °C.

-

CO2 evolution should be observed. Continue heating until gas evolution ceases.

-

The product, Cyclobutyl methyl ketone, can be distilled directly from the reaction mixture. Collect the fraction boiling at approximately 137-139 °C.

-

2.2.3. Step 3: Oximation of Cyclobutyl methyl ketone

-

Principle: Reaction of the ketone with hydroxylamine hydrochloride to form the corresponding oxime.

-

Procedure:

-

Dissolve Cyclobutyl methyl ketone (1.0 eq) in ethanol (10 mL/g).

-

Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

-

Reflux the mixture for 2 hours.

-

Cool the reaction to room temperature and pour it into cold water.

-

Extract the product with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give Cyclobutyl methyl ketone oxime.

-

2.2.4. Step 4: Reduction of Oxime to 1-Cyclobutylethanamine

-

Principle: Reduction of the oxime to the primary amine using a suitable reducing agent.

-

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, suspend lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL/g).

-

Cool the suspension to 0 °C and add a solution of Cyclobutyl methyl ketone oxime (1.0 eq) in THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 6 hours.

-

Cool the reaction to 0 °C and quench sequentially by the slow addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH in grams.

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure to yield 1-Cyclobutylethanamine.

-

2.2.5. Step 5: Amide Coupling to form CBF-1

-

Principle: Formation of an amide bond between 1-Cyclobutylethanamine and a suitable pyrazole-4-carboxylic acid using a coupling agent.

-

Procedure:

-

Dissolve the pyrazole-4-carboxylic acid (1.0 eq) in dichloromethane (DCM, 15 mL/g).

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 1-Cyclobutylethanamine (1.1 eq) in DCM.

-

Stir the reaction at room temperature overnight.

-

Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the final product, CBF-1 .

-

Quantitative Data Summary

The following table summarizes the hypothetical yields and key properties for the synthesis of CBF-1 .